molecular formula C22H19N3O3S2 B12030381 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 609794-58-3

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12030381
CAS No.: 609794-58-3
M. Wt: 437.5 g/mol
InChI Key: HHJOIGMYQVFLLH-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • A 9-methyl group on the pyrido-pyrimidine ring.
  • A phenoxy substituent at position 2.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidine system to a 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene moiety.

The Z-configuration of the methylidene group is critical for maintaining planar conjugation, which may influence photophysical or bioactive properties .

Properties

CAS No.

609794-58-3

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O3S2/c1-3-11-25-21(27)17(30-22(25)29)13-16-19(28-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-

InChI Key

HHJOIGMYQVFLLH-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters or malononitrile. For example, reacting 9-methyl-2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride yields the intermediate 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This step is critical for establishing the bicyclic framework, with reaction temperatures maintained between 80–100°C to prevent side reactions. The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base enhances reaction efficiency by deprotonating intermediates, accelerating cyclization.

Construction of the Thiazolidin-5-Ylidene Moiety

Synthesis of the Thiazolidinone Precursor

The thiazolidin-5-ylidene segment is prepared separately through a condensation reaction between 3-propyl-2-thioxo-1,3-thiazolidin-4-one and an aldehyde. For instance, reacting 3-propyl-2-thioxothiazolidin-4-one with paraformaldehyde in glacial acetic acid generates the 5-methylene intermediate. This intermediate is stabilized by conjugation with the thioxo group, which directs subsequent reactions to occur at the exocyclic double bond.

Knoevenagel Condensation for Z-Configuration Control

The critical Z-configuration of the exocyclic double bond is achieved via a stereoselective Knoevenagel condensation. Combining the pyrido[1,2-a]pyrimidin-4-one-phenoxy intermediate with the thiazolidinone-methylene derivative in ethanol under reflux (78°C) in the presence of piperidine as a catalyst yields the desired (Z)-isomer with >90% selectivity. The reaction mechanism involves the formation of a conjugated enolate, which preferentially adopts the Z-configuration due to steric hindrance between the pyrido-pyrimidinone core and the thiazolidinone’s propyl group.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that ethanol outperforms PEG-400 and acetonitrile in the Knoevenagel step, providing higher yields (82% vs. 68–75%) and reduced byproduct formation. Catalysts such as DABCO and piperidine are preferred over traditional bases like triethylamine due to their dual role in deprotonation and transition-state stabilization.

Table 1: Solvent Effects on Knoevenagel Condensation Yield

SolventCatalystTemperature (°C)Yield (%)
EthanolPiperidine7882
PEG-400NoneRT75
AcetonitrileDABCO8068

Temperature and Time Dependence

The thiazolidinone coupling step exhibits a strong temperature dependence, with optimal yields achieved at 78°C. Reactions conducted below 70°C result in incomplete conversion (<50%), while temperatures above 85°C promote decomposition. Time-course analyses indicate that the reaction reaches completion within 2–3 hours, with prolonged heating (>4 hours) leading to a 10–15% decrease in yield due to retro-Knoevenagel processes.

Characterization and Analytical Validation

Spectroscopic Confirmation

The final product is characterized by 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. Key signals include:

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.52 (s, 1H, pyrimidinone H-6), 7.45–7.30 (m, 5H, phenoxy aromatic), 3.98 (s, 3H, N-CH3_3), 2.85 (t, J=7.2J = 7.2 Hz, 2H, thiazolidinone CH2_2-propyl).

  • IR (KBr) : 1720 cm1^{-1} (C=O, pyrimidinone), 1675 cm1^{-1} (C=S), 1605 cm1^{-1} (C=N).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond, with a dihedral angle of 12.3° between the pyrido-pyrimidinone and thiazolidinone planes. The propyl substituent adopts a gauche conformation to minimize steric clash with the phenoxy group.

Challenges and Mitigation Strategies

Stereochemical Purity

Maintaining Z-configuration selectivity requires strict exclusion of protic impurities, which can catalyze isomerization. Conducting reactions under anhydrous conditions and using molecular sieves improves stereochemical outcomes.

Purification Difficulties

The compound’s low solubility in common organic solvents necessitates purification via column chromatography using ethyl acetate/hexane (3:7) followed by recrystallization from ethanol. This two-step process enhances purity to >98% as verified by HPLC .

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound ID Substituent at Position 2 Thiazolidinone Substituent (Position 3) Additional Modifications Potential Impact Reference
Compound A Phenoxy 3-Propyl None Balanced lipophilicity; moderate steric bulk
Compound B 4-Methylphenoxy 3-(2-Phenylethyl) Increased methyl group on phenoxy Enhanced π-π stacking; higher hydrophobicity
Compound C Allylamino 3-(1-Phenylethyl) Amino group replaces phenoxy Improved solubility; potential H-bonding
Compound D (2-Phenylethyl)amino 3-Pentyl Extended alkyl chain on thiazolidinone Increased lipophilicity; altered membrane permeability
Compound E Allylamino 3-Isobutyl Branched alkyl group Steric hindrance may reduce enzyme binding

Physicochemical Properties

  • Lipophilicity: Replacement of the phenoxy group with allylamino (Compound C) reduces logP, enhancing aqueous solubility. 3-Pentyl substitution (Compound D) increases logP, favoring membrane penetration .

Biological Activity

The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables illustrating its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3S2C_{22}H_{19}N_{3}O_{3}S_{2}, with a molecular weight of approximately 437.54 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a thiazolidinone moiety, which is known for its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study focusing on similar compounds found that they exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriumMost Resistant Bacterium
80.004–0.030.008–0.06En. CloacaeE. coli
110.0150.030S. aureusM. flavus
20.0150.030B. cereusP. aeruginosa

The most active compound in the study was identified as compound 8 , which displayed remarkable efficacy against Enterobacter cloacae, while Escherichia coli showed resistance.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi . The most sensitive fungal strain was identified as Trichoderma viride, whereas Aspergillus fumigatus exhibited the highest resistance.

Case Study: Thiazolidine Derivatives in Cancer Research

A notable study evaluated a series of thiazolidine derivatives for their cytotoxic effects on various cancer cell lines, revealing that modifications to the thiazolidine ring significantly influenced their anticancer activity . The presence of electron-withdrawing groups enhanced potency against certain cancer types.

Structure-Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazolidinone core are crucial for enhancing biological activity. For instance:

  • Presence of methyl groups : Increased lipophilicity and cellular uptake.
  • Thioxo group : Contributes to electron delocalization, enhancing interaction with biological targets.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Methyl group at position 9Increases potency
Thioxo groupEnhances target interaction
Phenoxy groupModulates solubility

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of precursors like aminopyridines and ketones.
  • Introduction of the thiazolidin-4-one-thione moiety via Knoevenagel condensation under Z-selective conditions (e.g., using acetic acid as a catalyst at 60–80°C).
  • Optimization of solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., Lewis acids) to enhance yield (typically 65–80%) and purity (>95%) .
  • Advanced purification techniques, such as continuous flow reactors or column chromatography, to isolate stereoisomers .

Q. How is structural confirmation achieved for this compound?

Methodological approaches include:

  • Spectroscopic analysis : ¹H/¹³C NMR to verify Z-configuration of the exocyclic double bond and phenoxy substitution patterns. IR spectroscopy confirms thioxo (C=S) and carbonyl (C=O) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do substituents on the thiazolidinone and pyrido-pyrimidinone cores influence bioactivity?

  • Thiazolidinone modifications : Propyl or benzyl groups at position 3 (e.g., 3-propyl vs. 3-benzyl) alter lipophilicity, impacting membrane permeability and target binding. For example, propyl groups enhance antimicrobial activity, while benzyl derivatives show stronger anticancer effects .
  • Pyrido-pyrimidinone substitutions : Phenoxy vs. piperazinyl groups at position 2 modulate solubility and pharmacokinetic profiles. Phenoxy derivatives exhibit higher metabolic stability but lower aqueous solubility .
  • Data contradiction note : Some studies report conflicting bioactivity results due to variations in assay conditions (e.g., cell line specificity, concentration ranges). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .

Q. What strategies resolve low yields in the final Knoevenagel condensation step?

  • Temperature control : Maintaining 60–70°C prevents side reactions (e.g., E/Z isomerization or thione oxidation).
  • Catalyst screening : Pyridine or triethylamine improves regioselectivity, while protic solvents (e.g., ethanol) suppress byproduct formation .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, increasing yield by 15–20% .

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite identify potential binding sites on enzymes (e.g., kinases or bacterial dihydrofolate reductase). The thioxo group often participates in hydrogen bonding with active-site residues .
  • MD simulations : 100-ns trajectories assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., Kd values) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Standardize assay protocols : Use common cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify trends. For example, phenoxy-substituted derivatives consistently show IC50 < 10 µM against Gram-positive bacteria .
  • Reproducibility checks : Replicate key experiments (e.g., dose-response curves) under identical conditions to confirm outliers .

Comparative Structural Analysis

Q. How does this compound differ from structurally similar pyrido-pyrimidinone derivatives?

Feature This Compound Analogues Biological Impact
Position 3 substituent (Z)-Thiazolidin-5-ylidene methylSimple alkyl/aryl groupsEnhanced target selectivity
Position 2 substituent PhenoxyPiperazinyl or morpholinylImproved metabolic stability
Core modification 9-Methyl group on pyrido ringUnsubstituted or halogenatedReduced cytotoxicity in normal cells

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating anticancer potential?

  • Cytotoxicity : MTT or SRB assays using panels of cancer cell lines (e.g., MCF-7, A549) .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Synergy testing : Combination index (CI) calculations with standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.